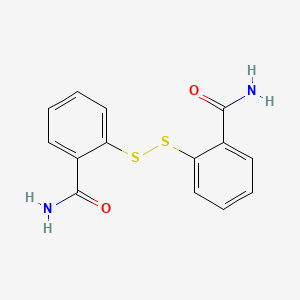

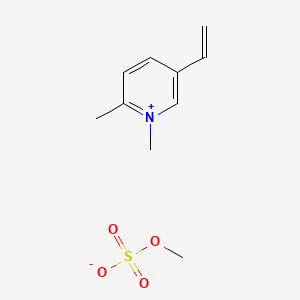

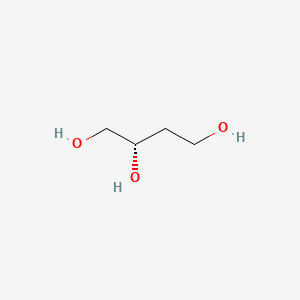

![molecular formula C41H47NO20 B1213512 [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate CAS No. 37239-48-8](/img/structure/B1213512.png)

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate

描述

作用机制

Target of Action

Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .

Mode of Action

It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .

Biochemical Pathways

It is known that wilfortrine can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .

Pharmacokinetics

Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains wilfortrine, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .

Result of Action

The result of Wilfortrine’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis, leading to cell death .

Action Environment

The action of Wilfortrine can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains Wilfortrine, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of Wilfortrine.

生化分析

Biochemical Properties

Wilfortrine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Wilfortrine has been shown to inhibit the growth of leukemia cells in mice and exhibit immunosuppressive effects . It interacts with apoptotic proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells . Additionally, Wilfortrine exhibits anti-HIV activity by inhibiting viral replication .

Cellular Effects

Wilfortrine exerts significant effects on various cell types and cellular processes. In liver cancer cells, Wilfortrine inhibits cell proliferation and invasion by down-regulating Bcl-2 and up-regulating Bax . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in liver cancer cells without affecting the cell cycle . Furthermore, Wilfortrine’s immunosuppressive properties impact immune cell function, making it a potential therapeutic agent for autoimmune diseases .

Molecular Mechanism

The molecular mechanism of Wilfortrine involves several key interactions at the molecular level. Wilfortrine binds to apoptotic proteins, inhibiting Bcl-2 and promoting Bax expression, leading to apoptosis in cancer cells . It also exhibits enzyme inhibition properties, affecting various metabolic pathways. Additionally, Wilfortrine influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Wilfortrine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Wilfortrine remains stable for up to two years when stored at the recommended temperature . Long-term exposure to Wilfortrine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell proliferation and immunosuppressive effects .

Dosage Effects in Animal Models

The effects of Wilfortrine vary with different dosages in animal models. At lower doses, Wilfortrine exhibits significant anti-cancer and immunosuppressive effects without causing toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of Wilfortrine can lead to hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Wilfortrine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. For example, Wilfortrine’s interaction with apoptotic proteins and its role in inhibiting cancer cell proliferation are linked to its effects on metabolic pathways . Additionally, Wilfortrine’s immunosuppressive properties are associated with its impact on immune cell metabolism .

Transport and Distribution

Wilfortrine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, Wilfortrine’s distribution in liver cancer cells is crucial for its anti-cancer effects . The compound’s transport mechanisms also play a role in its immunosuppressive properties, affecting immune cell function .

Subcellular Localization

The subcellular localization of Wilfortrine is essential for its activity and function. Wilfortrine is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization in the mitochondria is crucial for its pro-apoptotic effects in cancer cells . Additionally, Wilfortrine’s distribution in immune cells influences its immunosuppressive properties .

准备方法

Synthetic Routes and Reaction Conditions

The enantioselective synthesis of hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, involves asymmetric cyanation using Jacobsen’s (R, R)-amino-thiourea and hydrolysis to afford chiral α-hydroxy-α-methyl acid as the (S)-isomer . Naturally derived hydroxywilfordate prepared by methanolysis of wilfortrine was found to be the ®-isomer upon comparison with the synthetic compound .

Industrial Production Methods

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is generally extracted from Tripterygium wilfordii plants. Extraction methods include supercritical fluid extraction and solvent extraction .

化学反应分析

Types of Reactions

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving wilfortrine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include derivatives of wilfortrine with modified functional groups, which can exhibit different biological activities.

科学研究应用

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate has been extensively studied for its various scientific research applications:

相似化合物的比较

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is compared with other sesquiterpene pyridine alkaloids such as wilfordine, wilforine, wilforgine, and wilforzine . These compounds share similar structural features but differ in their biological activities and specific functional groups. For instance, wilfordine and wilforine exhibit similar immunosuppressive and anti-HIV activities, but their potency and specific targets may vary .

Conclusion

This compound is a versatile sesquiterpene pyridine alkaloid with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for further studies and applications in chemistry, biology, medicine, and industry.

属性

CAS 编号 |

37239-48-8 |

|---|---|

分子式 |

C41H47NO20 |

分子量 |

873.8 g/mol |

IUPAC 名称 |

[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37-,38+,39+,40-,41+/m1/s1 |

InChI 键 |

JOKOHWLSQAZHFX-DQZYHKMLSA-N |

SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

手性 SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@](CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

同义词 |

wilfortrine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Wilfortrine and where is it found?

A1: Wilfortrine is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]

Q2: What are the primary biological activities reported for Wilfortrine?

A2: Wilfortrine has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]

Q3: How does Wilfortrine exert its anticancer effects?

A3: Studies suggest that Wilfortrine induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]

Q4: Has Wilfortrine shown synergistic effects with other anticancer agents?

A4: Research indicates that Wilfortrine enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []

Q5: What is the impact of Wilfortrine on adenosine deaminase (ADA) activity?

A5: Studies have shown that Wilfortrine can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []

Q6: Are there any analytical methods available to quantify Wilfortrine?

A6: Several analytical techniques have been developed to measure Wilfortrine levels in various matrices, including:

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining Wilfortrine levels in biological samples like urine and plant extracts. [, , ]

- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of Wilfortrine and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []

Q7: Has the absolute configuration of Wilfortrine been determined?

A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of Wilfortrine, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of Wilfortrine) with a synthetically prepared enantiomer. []

Q8: What is known about the pharmacokinetics of Wilfortrine?

A8: Recent research has explored the pharmacokinetics of Wilfortrine in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []

Q9: Are there any concerns regarding potential herb-drug interactions with Wilfortrine?

A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain Wilfortrine) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

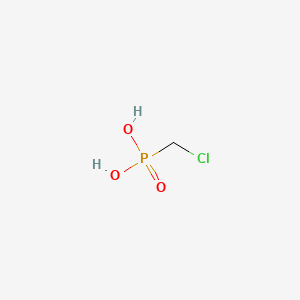

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)

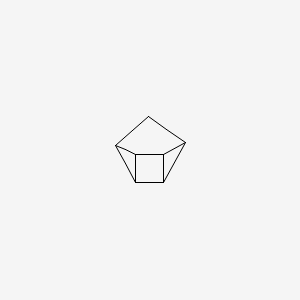

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)

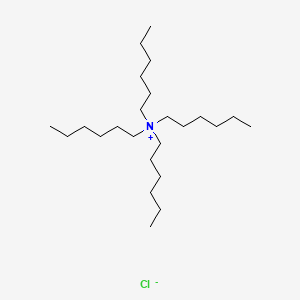

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)

![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)